Phosphatidic acid (NH4+salt)
Description
Introduction to Phosphatidic Acid Ammonium Salt
Definition and Chemical Identity
Phosphatidic acid ammonium salt constitutes a specific class of phospholipid compounds formed through the neutralization of phosphatidic acid with ammonium ions. The compound consists essentially of a mixture of ammonium compounds of phosphatidic acids derived from edible fats, typically partially hardened rapeseed oil. This chemical entity represents the ammonium salt form of phosphatidic acid, where the negatively charged phosphate group of the phosphatidic acid molecule is neutralized by positively charged ammonium cations.
The fundamental structure of phosphatidic acid ammonium salt incorporates a glycerol backbone with two fatty acid chains esterified at positions sn-1 and sn-2, and a phosphate group esterified at position sn-3, with the phosphate group being neutralized by ammonium ions. This configuration creates an amphipathic molecule possessing both hydrophobic fatty acid chains and hydrophilic ammonium phosphate head groups, enabling the compound to function effectively as an emulsifier in various applications.
According to regulatory definitions, the product may contain mono- or diglyceride moieties attached to phosphorus, and in some configurations, two phosphorus esters may be linked together as phosphatidyl phosphatides. The compound is prepared through glycerolysis of fat, followed by phosphorylation with phosphorus pentoxide, and subsequent neutralization with ammonia. This synthetic pathway results in a complex mixture of related compounds rather than a single discrete chemical entity.
The molecular composition of phosphatidic acid ammonium salt varies depending on the source materials and production methods employed. For compounds derived from egg phospholipids, the general formula can be represented as C39H72O8P - NH4 for the oleoyl derivative, with a molecular weight of approximately 718. However, commercial preparations typically contain mixtures of various fatty acid chain lengths and degrees of saturation, reflecting the diversity of the starting materials.
Historical Context and Discovery
The discovery and development of phosphatidic acid ammonium salt is intrinsically linked to the broader history of phospholipid research and the evolution of food additive technology. Phosphatidic acid itself was first identified as a crucial lipid molecule in biological systems during the early twentieth century, with subsequent research revealing its fundamental role in cellular metabolism and membrane structure.
The enzyme phosphatidic acid phosphatase, which plays a crucial role in phosphatidic acid metabolism, was first discovered in animal tissues in 1957 by Smith and colleagues. This discovery marked a significant milestone in understanding phosphatidic acid biochemistry and laid the groundwork for subsequent research into phosphatidic acid derivatives, including ammonium salts. The enzyme catalyzes the magnesium-dependent dephosphorylation of phosphatidic acid, demonstrating the compound's importance in lipid metabolism pathways.
Commercial development of phosphatidic acid ammonium salt as a food additive emerged during the mid-twentieth century as food manufacturers sought alternatives to traditional emulsifiers. The compound's evaluation by international food safety organizations began in the 1970s, with the Joint Expert Committee on Food Additives conducting comprehensive assessments in 1973 and 1974. These evaluations established the scientific foundation for the compound's regulatory approval and commercial use.
The historical development of analytical methods for phosphatidic acid ammonium salt has paralleled advances in analytical chemistry. Early identification relied on basic chemical tests for phosphate and fatty acid components, while modern analytical approaches employ sophisticated techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. A significant methodological advancement occurred in 2018 with the development of the first quantification method for ammonium phosphatide emulsifiers in chocolate products.
Nomenclature and Classification
The nomenclature of phosphatidic acid ammonium salt reflects the compound's complex chemical nature and diverse applications across different industries and regulatory frameworks. The primary chemical name, ammonium salts of phosphatidic acid, accurately describes the ionic composition while acknowledging the mixture nature of commercial preparations.
Multiple synonymous terms exist for this compound, reflecting its various applications and regulatory contexts. Common synonyms include ammonium phosphatides, mixed ammonium salts of phosphorylated glycerides, and emulsifier YN. In commercial contexts, the compound may be referred to simply as ammonium phosphatides, particularly when used as a food additive.
The systematic classification of phosphatidic acid ammonium salt places it within the broader category of phospholipids, specifically as a derivative of phosphatidic acid. From a chemical perspective, the compound belongs to the class of organophosphorus compounds, characterized by the presence of phosphorus-carbon bonds and ionic phosphate groups. The ammonium cation component classifies it additionally as an ammonium salt, distinguishing it from other ionic forms of phosphatidic acid.
Relationship to Ammonium Phosphatides (E442)
The relationship between phosphatidic acid ammonium salt and ammonium phosphatides designated as E442 represents a crucial aspect of the compound's regulatory and commercial identity. E442 serves as the European food additive number assigned to ammonium phosphatides, providing a standardized identification system for regulatory and labeling purposes.
E442 ammonium phosphatides are specifically defined as food additives used primarily as emulsifiers, derived from glycerol and fatty acids through reaction with phosphoric acid and ammonia. This definition encompasses phosphatidic acid ammonium salt as a primary component, establishing the direct relationship between the chemical compound and its regulatory designation. The E442 classification facilitates international trade and regulatory compliance by providing a common reference system across different jurisdictions.
The European Union food additive definition for E442 describes it as a mixture of ammonium compounds of phosphatidic acids derived from edible fat and oil, with one, two, or three glyceride moieties potentially attached to phosphorus. This definition directly corresponds to the chemical composition of phosphatidic acid ammonium salt, confirming the equivalence between the chemical entity and its regulatory designation.
Commercial applications of E442 ammonium phosphatides demonstrate the practical utilization of phosphatidic acid ammonium salt in food manufacturing. The compound serves as an emulsifier in chocolate production, improving flow properties and facilitating processing operations. Additionally, E442 functions as an alternative to lecithin in food formulations, providing similar emulsification properties while offering distinct processing advantages in specific applications.
The regulatory evaluation of E442 by the Joint Expert Committee on Food Additives established its acceptable daily intake and purity specifications, providing the scientific basis for its commercial use. These evaluations specifically address phosphatidic acid ammonium salt as the active component, establishing the regulatory framework that governs its production and application in food systems.
Structural Characteristics and Properties
The structural characteristics of phosphatidic acid ammonium salt derive from its unique combination of phospholipid backbone and ionic neutralization, resulting in distinct physical and chemical properties. The fundamental structure consists of a glycerol backbone with fatty acid chains attached at the sn-1 and sn-2 positions, and a phosphate group at the sn-3 position, with ammonium cations providing ionic neutralization.
The amphipathic nature of phosphatidic acid ammonium salt arises from the presence of both hydrophobic fatty acid chains and hydrophilic ammonium phosphate groups within the same molecule. This structural feature enables the compound to interact with both aqueous and lipid phases, forming the basis for its emulsifying properties. The fatty acid composition varies depending on the source materials, with commercial preparations typically containing mixtures of saturated and unsaturated fatty acids of varying chain lengths.
Physical properties of phosphatidic acid ammonium salt include its appearance as an unctuous semisolid to oily solid material. The compound exhibits characteristic solubility patterns, being insoluble in water while showing solubility in fats and partial solubility in ethanol and acetone. These solubility characteristics reflect the amphipathic nature of the molecule and influence its behavior in different formulation systems.
The chemical composition specifications for phosphatidic acid ammonium salt establish precise parameters for quality control and regulatory compliance. The phosphorus content ranges from 3.0 to 3.4 percent by weight, while the ammonium nitrogen content falls between 1.2 and 1.5 percent by weight. These compositional requirements ensure consistency in the compound's functional properties and enable reliable performance in commercial applications.
Structural variations within phosphatidic acid ammonium salt preparations reflect the complexity of the production process and the diversity of starting materials. Some molecules may contain mono- or diglyceride moieties attached to phosphorus, while others may feature phosphatidyl phosphatide linkages where two phosphorus esters are connected. These structural variations contribute to the mixture nature of commercial preparations and influence the overall functional properties of the final product.
The molecular geometry of phosphatidic acid ammonium salt influences its behavior in membrane systems and emulsion formation. The small, highly charged head group positioned close to the glycerol backbone creates unique biophysical properties that distinguish it from other phospholipids. These structural characteristics enable the compound to participate in membrane curvature modulation and vesicle formation processes, contributing to its effectiveness as an emulsifying agent.
Properties
Molecular Formula |
C39H72O8P·NH4+ |
|---|---|
Molecular Weight |
718(oleoyl) |
Appearance |
Unit:50 mgPurity:98+%Physical solid |
Synonyms |
PA, (NH4+salt) |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Role and Metabolism
Phosphatidic acid is involved in numerous cellular processes, including membrane dynamics and signal transduction. Research indicates that ammonium salts of phosphatidic acid are metabolized efficiently in the intestine, with studies showing that they do not appear in feces after oral administration at doses up to 1.5 g/kg body weight . This suggests a high bioavailability and potential for dietary applications as emulsifiers in food technology.
Metabolic Pathways
- Absorption : Upon ingestion, phosphatidic acid is rapidly absorbed and metabolized.
- Excretion : The compound is completely metabolized without detectable residues in feces, indicating effective utilization by the body .
Food Technology Applications
Phosphatidic acid (NH4+ salt) is recognized for its emulsifying properties, making it valuable in food technology. It serves as an emulsifier, stabilizing mixtures of oil and water, which is crucial for the production of various food products.
Functional Properties
- Emulsification : Enhances the stability of emulsions in food products.
- Texture Improvement : Contributes to the mouthfeel and texture of processed foods.
Pharmaceutical Applications
The unique properties of phosphatidic acid make it a candidate for drug delivery systems. Its ability to form liposomes allows for encapsulation of hydrophilic and hydrophobic drugs, providing a protective environment that enhances bioavailability and reduces side effects.
Liposomal Drug Delivery
- Biocompatibility : Phosphatidic acid-based liposomes exhibit excellent biocompatibility, making them suitable for drug delivery applications.
- Targeted Delivery : Liposomes can be engineered for passive or active targeting to specific tissues, improving therapeutic efficacy .
Research Insights
Recent studies have highlighted the role of phosphatidic acid in regulating ammonium uptake in plants. In Arabidopsis thaliana, phosphatidic acid derived from phospholipase D interacts with ammonium transporters to facilitate ammonium absorption under nitrogen-deficient conditions . This finding underscores its importance in plant physiology and potential agricultural applications.
Toxicity and Safety
The acceptable daily intake for ammonium salts of phosphatidic acid has been established at up to 30 mg/kg body weight . Safety assessments indicate that when used within these limits, phosphatidic acid poses minimal risk to human health.
Case Studies
Chemical Reactions Analysis
Metabolic Degradation
PA ammonium salts undergo rapid intestinal metabolism in vivo :
-
Complete Hydrolysis : Administered PA ammonium salts (up to 1.5 g/kg body weight) are fully metabolized in the intestines, leaving no detectable residues in feces .
-
Phosphate Release : Enzymatic cleavage releases inorganic phosphate (Pi), which is excreted within 3–7 days .
Key Pathways :
| Process | Enzymes Involved | Byproducts |
|---|---|---|
| Intestinal hydrolysis | Phospholipases | Glycerol, NH₄⁺ |
| Phosphate turnover | Phosphatases | Inorganic phosphate (Pi) |
Dehalogenation Reactions
PA ammonium salts participate in halogen removal from salts under thermal conditions :
-
Reaction with LiF :
-
Selectivity : Preferential formation of NH₄F over NH₄Cl or NH₄I due to thermodynamic stability .
Thermodynamic Data :
| Halide Salt | ΔG° (kJ/mol) | Preferred Product |
|---|---|---|
| LiF | -152 | NH₄F |
| NaCl | -98 | NH₄Cl |
| KI | -64 | NH₄I |
Protein Interaction and Signaling
PA ammonium salts modulate membrane proteins through direct binding:
-
AMT1;1 Inhibition : Phospholipase D (PLD)-derived PA binds to the ammonium transporter AMT1;1 in Arabidopsis, suppressing NH₄⁺ uptake . Mutation at residue R487 abolishes PA binding, enhancing transport activity by 40% .
-
PIEZO2 Regulation : Dioctanoyl PA inhibits mechanosensitive PIEZO2 channels (IC₅₀ = 300 μM) without affecting PIEZO1 .
Mechanistic Insights :
-
Membrane Curvature : PA’s small headgroup induces negative curvature, facilitating vesicle fission/fusion .
-
Calcium Coordination : Ca²⁺ bridges two PA molecules, stabilizing microdomains .
Stability and Reactivity
-
Thermal Decomposition : Breaks down at >100°C, releasing NH₃ and H₃PO₄ .
-
Incompatibilities : Reactive with strong oxidizers, reducing agents, and acids .
Storage Conditions :
Functional Modifications
PA ammonium salts serve as intermediates in synthesizing advanced surfactants:
-
Quaternary Ammonium Derivatives : React with dimethyl sulfate (Me₂SO₄) to form N,N,N-trialkyl-N-(1-phosphonoalkyl)ammonium salts (yield: 88%) .
-
Acid Stability : Resistant to hydrolysis in 4 M HCl at 100°C .
Synthetic Pathway :
Comparison with Similar Compounds
Chemical and Physical Properties
- Molecular Formula : C39H72O8P•NH4+
- Molecular Weight : 718 g/mol
- Appearance : Solid, derived from natural sources (e.g., chicken egg) .
- Solubility : Soluble in chloroform and ethyl ether, typical of long-chain phospholipids .
- Storage : Stable at -20°C, ensuring preservation of structural integrity .
- Purity : ≥98% by TLC, suitable for high-precision research .
Comparison with Similar Compounds
Counterion Variations in Phosphatidic Acid Salts
The choice of counterion (NH4+ vs. Na+ or Ca2+) significantly impacts solubility, stability, and application suitability:
Key Findings :
Fatty Acid Chain Variations
PA’s functional diversity arises from fatty acid chain length and saturation:
Key Findings :
Comparison with Other Phospholipids
PA differs from phosphatidylcholine (PC) and phosphatidylethanolamine (PE) in fatty acid incorporation and signaling roles:
Q & A
Q. How can phosphatidic acid (NH4+ salt) be synthesized and characterized for experimental use?
Phosphatidic acid (PA) NH4+ salt is typically derived from natural sources (e.g., egg yolk) or synthesized via enzymatic or chemical methods. For semisynthetic production (common in research-grade preparations), phospholipase D-mediated transphosphatidylation is used to modify glycerophospholipids into PA, followed by ammonium salt formation . Characterization involves:
- Purity assessment : Thin-layer chromatography (TLC) with ≥98% purity standards .
- Structural confirmation : Nuclear magnetic resonance (NMR) for headgroup identification and mass spectrometry (MS) for molecular weight verification (e.g., m/z 718 for C39H72O8P•NH4+) .
- Solubility optimization : PA (NH4+ salt) is lipid-soluble in chloroform or ethyl ether, requiring organic solvents for stock solutions .
Q. What experimental conditions are critical for maintaining PA (NH4+ salt) stability?
- Storage : Long-term storage at -20°C in inert atmospheres (argon/nitrogen) prevents oxidation .
- Buffer compatibility : Avoid aqueous solutions with high divalent cation concentrations (e.g., Ca²⁺, Mg²⁺), which precipitate PA .
- pH control : NH4+ counterion stabilizes PA in neutral-to-weakly acidic conditions; alkaline pH may deprotonate the phosphate group, altering solubility .
Q. How is PA (NH4+ salt) utilized in lipidomics studies?
PA serves as a critical intermediate in lipid metabolism. Methodological approaches include:
- Extraction : Bligh-Dyer or Folch methods in chloroform/methanol mixtures, followed by NH4+ salt precipitation to isolate PA .
- Quantification : Liquid chromatography-mass spectrometry (LC-MS) with multiple-reaction monitoring (MRM) for sensitive detection .
- Functional assays : Fluorescence-based binding assays (e.g., PA-specific tetravalent synthetic peptides) to study interactions with proteins like α-synuclein .
Advanced Research Questions
Q. How can researchers resolve contradictions in PA’s role in cellular signaling pathways?
PA exhibits pleiotropic functions, such as regulating membrane curvature, enzyme activation (e.g., phospholipase D), and stress responses. Conflicting data often arise from:
- Source variability : Natural PA (egg-derived) vs. synthetic PA (e.g., DMPA) may differ in acyl chain composition, affecting binding specificity .
- Experimental models : Plant studies (e.g., Arabidopsis) highlight PA’s role in CTR1 kinase inhibition, while mammalian systems emphasize mTOR activation .
- Methodological adjustments : Use isotopic labeling (³²P or deuterated PA) to trace metabolic flux and distinguish signaling pools from structural pools .
Q. What advanced techniques are used to study PA’s pH-dependent behavior in membrane systems?
PA’s ionization state (pKa ~3.5–4.5) influences its interaction with proteins and membranes. Key approaches include:
- Buffered liposome systems : Incorporate PA into liposomes with pH-adjusted buffers (e.g., citrate-phosphate for pH 3–7) to mimic endosomal or plasma membrane environments .
- Surface plasmon resonance (SPR) : Measure PA-protein binding kinetics under varying pH conditions .
- Fluorescence resonance energy transfer (FRET) : Monitor PA-induced membrane fusion using pH-sensitive probes .
Q. How can PA (NH4+ salt) be integrated into studies of lipid-protein interactions with high specificity?
- Affinity chromatography : Immobilize PA on NH4+-functionalized resins to capture binding partners (e.g., Raf-1 kinase) from cell lysates .
- Molecular dynamics (MD) simulations : Model PA’s NH4+ counterion effects on bilayer penetration and protein docking .
- Cryo-EM : Visualize PA-rich membrane domains in complex with proteins like NLRP3 inflammasome components .
Data Analysis and Experimental Design
Q. How should researchers address batch-to-batch variability in PA (NH4+ salt) preparations?
- Quality control : Require certificates of analysis (CoA) for acyl chain composition (e.g., C16:0/C18:1) and residual solvent levels .
- Functional validation : Perform pilot assays (e.g., liposome leakage tests) to confirm bioactivity across batches .
- Statistical normalization : Include internal standards (e.g., deuterated PA) in MS-based workflows to correct for technical variability .
Q. What strategies optimize PA detection in complex biological matrices?
- Pre-analytical steps : Add antioxidants (e.g., butylated hydroxytoluene) during extraction to prevent oxidation .
- Chromatographic separation : Use C18 columns with ammonium acetate modifiers to enhance PA resolution from phosphatidylserine or phosphatidylglycerol .
- Signal enhancement : Employ nano-electrospray ionization (nano-ESI) for low-abundance PA detection in lipidomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
